molecular formula C10H18Cl2N4 B1426790 3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1332530-88-7

3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No. B1426790
CAS RN: 1332530-88-7
M. Wt: 265.18 g/mol
InChI Key: HHOJPZROXSLQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, also known as 3CPT, is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. It is a member of the triazole family, which is a group of compounds that contain three nitrogen atoms in a ring structure. 3CPT has a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects. In addition, it has been studied for its ability to act as an inhibitor of enzymes and as a modulator of protein-protein interactions.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study focused on synthesizing a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, which shares a similar structural motif with 3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine. This research emphasized the importance of the compound in biological studies due to its relation to the anti-HIV drug Nevirapine (Thimmegowda et al., 2009).
  • Antibacterial Applications :

    • A series of compounds, including 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, were synthesized and evaluated for their antibacterial activities. One of the synthesized fluoroquinolones showed promising activity against various bacterial strains, highlighting the potential of such compounds in antibacterial research (Huang et al., 2010).
  • Antimicrobial Studies :

    • In another study, triazole-thiazolidine clubbed heterocyclic compounds were synthesized and screened for their antimicrobial behavior. This research adds to the understanding of the antimicrobial properties of triazole derivatives (Rameshbabu et al., 2019).
  • 5-HT2 Antagonist Activity :

    • Research was conducted on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with a piperidine group, for their 5-HT2 and alpha 1 receptor antagonist activity. This study contributes to the understanding of the neurological applications of such compounds (Watanabe et al., 1992).
  • Molecular Docking Studies :

    • Molecular docking studies were performed on benzimidazole derivatives bearing 1,2,4-triazole, which includes structural analogs of the compound . These studies were aimed at understanding the anti-cancer properties of these compounds, shedding light on their potential in cancer research (Karayel, 2021).

properties

IUPAC Name

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7;;/h7-8,11H,1-6H2,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOJPZROXSLQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC(=N2)C3CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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